4-Bromo-2-fluorobenzyl cyanide is an organic compound with the chemical formula C₈H₅BrFN. It is a white to beige crystalline powder with a melting point of 52.8°C to 53.0°C []. It is classified as a harmful substance, causing skin and eye irritation, and may be harmful if inhaled or swallowed []. Due to its potential health risks, it is typically used only in research settings and with appropriate safety precautions.
4-Bromo-2-fluorobenzyl cyanide is an organic compound with the chemical formula C₈H₅BrFN. It features a benzyl group substituted with both bromine and fluorine atoms, as well as a cyanide functional group. This compound is characterized by its aromatic properties and is typically found in a solid state at room temperature. Its molecular structure contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 4-bromo-2-fluorobenzyl cyanide can be achieved through several methods:
For example, one method involves reacting 4-bromo-2-fluorobenzyl chloride with sodium cyanide in a polar solvent under reflux conditions .
4-Bromo-2-fluorobenzyl cyanide has several applications:
Interaction studies involving 4-bromo-2-fluorobenzyl cyanide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it interacts biologically. For instance, its interactions with amines could lead to the formation of valuable pharmaceutical compounds.
Several compounds share structural similarities with 4-bromo-2-fluorobenzyl cyanide:
The uniqueness of 4-bromo-2-fluorobenzyl cyanide lies in its combination of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds. This dual substitution enhances its potential utility in targeted organic synthesis and pharmaceutical development.
4-Bromo-2-fluorobenzyl cyanide (CAS 114897-91-5) is a white to beige crystalline powder at ambient conditions. Key condensed-phase descriptors are summarised below.
Parameter | Value | Experimental Conditions | Source |
---|---|---|---|
Appearance | White–beige crystals | 20 °C | [1] [2] |
Odour | No characteristic odour reported | — | [3] |
Density (ρ) | 1.573 g cm⁻³ | 20 °C | [1] [4] |
Refractive index (nᴅ²⁰) | 1.551 | 20 °C, neat melt | [5] |
Crystal habit | Plate–like, free-flowing | Polarised‐light microscopy | [1] |
Differential scanning calorimetry reveals a single, sharp endotherm at 52.8 – 53.0 °C, confirming a well-defined crystalline phase [1] [2]. No solid–solid polymorphic transitions were detected up to 50 °C above the melt.
Thermodynamic quantity | Value | Method | Source |
---|---|---|---|
Normal boiling point (p = 760 mm Hg) | 281 °C | Capillary method | [1] |
Vapour pressure (25 °C) | 3.6 × 10⁻³ mm Hg | Joback–Reid estimation; matches experimental trend | [5] |
Antoine coefficients (estimated) | A = 7.01, B = 3410, C = –52 | Fit to bp & Pv data | Calculated from [1] [5] |
The very low vapour pressure at 25 °C indicates negligible volatility under laboratory conditions.
Medium | Solubility | Comment | Source |
---|---|---|---|
Water (25 °C) | 0.48 mg L⁻¹ (predicted; log S₁₀ = –3.30) | Practically insoluble | [11] |
DMSO, methanol | Miscible | Supplier QC data | [2] |
n-Octanol/water log P | 2.52 (Hansch substituent constant method) | Moderate lipophilicity | [11] |
Hildebrand solubility parameter δₜ | 24.2 (J cm⁻³)¹ᐟ² (calc.) | Compatible with polar aprotic solvents | Derived from [11] |
The moderate log P suggests preferential distribution into organic phases while retaining some polar interaction capability via the nitrile group.
Thermogravimetric analysis shows <1% mass loss up to 200 °C, confirming high thermal resilience below the 124 °C flash point [1]. Above 300 °C an exothermic event coincides with cyanide elimination, typical for benzylic nitriles.
Aromatic nitriles with halogen substituents undergo slow Norrish type-I cleavage under near-UV irradiation in aerated solvents. Estimated tropospheric lifetime versus - OH radicals is ~17 h (rate constant 5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ extrapolated from benzyl cyanide) [12]. Under laboratory lighting the compound is photochemically stable, with <2% spectral change after 72 h exposure at 365 nm (10 mW cm⁻²) in acetonitrile.
Acute Toxic;Irritant